2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring linked to a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a ligand for various receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can also be synthesized through the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, or intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand for studying receptor interactions and signaling pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor binding, and signal transduction . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have similar therapeutic applications.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of a piperazine ring and a pyrimidine moiety provides a versatile scaffold for drug development, offering potential advantages in terms of selectivity and efficacy .
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-16-5-3-15(4-6-16)7-10-20-11-13-21(14-12-20)17-18-8-2-9-19-17/h2-6,8-9H,7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXLKMQXBUFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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